Lipophilicity vs Parent 2-Mercaptobenzoxazole
The target compound exhibits a computed LogP of 2.075, which is approximately 0.35 log units lower than the parent 2-mercaptobenzoxazole (LogP 2.42), indicating reduced lipophilicity despite the addition of the diethylamide and methoxy substituents [1]. This shift toward a more balanced hydrophilic-lipophilic profile aligns more closely with typical oral drug-like space.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.075 |
| Comparator Or Baseline | 2-Mercaptobenzoxazole (CAS 2382-96-9): LogP = 2.42 |
| Quantified Difference | ΔLogP = -0.345 (14% reduction in lipophilicity) |
| Conditions | Computed LogP values from vendor technical datasheets using standard prediction algorithms. |
Why This Matters
Lower LogP can improve aqueous solubility and reduce non-specific protein binding, which is a key differentiator when selecting a benzoxazole scaffold for biochemical or cellular assays.
- [1] SIELC Technologies. HPLC Column and Compound Database entry for 2-Mercaptobenzoxazole (CAS 2382-96-9). https://sielc.com/compound/2-Mercaptobenzoxazole (accessed 2026-05-02). View Source
